4-[2-(Ethylsulfanyl)ethoxy]aniline

Catalog No.
S14496026
CAS No.
790617-44-6
M.F
C10H15NOS
M. Wt
197.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Ethylsulfanyl)ethoxy]aniline

CAS Number

790617-44-6

Product Name

4-[2-(Ethylsulfanyl)ethoxy]aniline

IUPAC Name

4-(2-ethylsulfanylethoxy)aniline

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

InChI

InChI=1S/C10H15NOS/c1-2-13-8-7-12-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3

InChI Key

IOVZRGZIYDNDPR-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1=CC=C(C=C1)N

4-[2-(Ethylsulfanyl)ethoxy]aniline is an organic compound characterized by the presence of an ethylsulfanyl group and an ethoxy group attached to an aniline structure. The molecular formula for this compound is C12H17NOSC_{12}H_{17}NOS, and it features a distinctive arrangement that allows for various chemical interactions and biological activities. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups.

The chemical reactivity of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be categorized into several types of reactions:

  • Oxidation Reactions: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: If a nitro group is present, it can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
  • Substitution Reactions: The aniline moiety is prone to electrophilic aromatic substitution, allowing reactions such as nitration, sulfonation, or halogenation under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 4-[2-(Ethylsulfanyl)ethoxy]aniline exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of aniline have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific biological activity of 4-[2-(Ethylsulfanyl)ethoxy]aniline has not been extensively documented, but the presence of the aniline structure suggests potential interactions with biological targets such as enzymes and receptors.

The synthesis of 4-[2-(Ethylsulfanyl)ethoxy]aniline typically involves the following steps:

  • Nucleophilic Substitution: Starting with 4-chloroaniline, it reacts with ethylsulfanyl-ethanol in the presence of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution.
  • Reaction Conditions: The reaction is generally conducted under controlled temperature conditions to ensure complete conversion and high yield.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

This synthetic route can be adapted for industrial production by scaling up the reaction parameters while maintaining control over yield and purity.

4-[2-(Ethylsulfanyl)ethoxy]aniline has potential applications in several fields:

  • Medicinal Chemistry: As a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Organic Synthesis: Utilized as an intermediate in the preparation of dyes, agrochemicals, and other organic materials.
  • Biochemical Research: Investigated for its role in enzyme inhibition studies and protein-ligand interactions due to its ability to form stable complexes with biomolecules.

Studies involving similar compounds have shown that they can interact with various biological targets. For instance, compounds containing aniline structures often participate in hydrogen bonding and π-π interactions with proteins, influencing their activity. The ethylsulfanyl group may also engage in redox reactions, modulating enzyme activity related to oxidative stress pathways. These interactions are crucial for understanding the compound's potential therapeutic effects.

Several compounds share structural similarities with 4-[2-(Ethylsulfanyl)ethoxy]aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
4-[2-(Dimethylamino)ethoxy]anilineDimethylamino group instead of ethylsulfanylEnhanced membrane permeability due to dimethylamino group
4-[2-(Pyrrolidin-1-yl)ethoxy]anilinePyrrolidin-1-yl groupPotentially different pharmacokinetic properties
4-Ethoxy-anilineSimple ethoxy substitutionLacks the complexity of sulfanyl interactions

4-[2-(Ethylsulfanyl)ethoxy]aniline stands out due to its combination of functional groups that may confer distinct chemical reactivity and biological activity compared to these similar compounds. The presence of both ethylsulfanyl and ethoxy groups allows for diverse synthetic applications and potential therapeutic uses that may not be available in simpler analogues.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.08743528 g/mol

Monoisotopic Mass

197.08743528 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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